Cas no 1807171-96-5 (3-Bromo-2,6-dichlorobenzyl alcohol)

3-Bromo-2,6-dichlorobenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2,6-dichlorobenzyl alcohol
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- MDL: MFCD20923582
- インチ: 1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
- InChIKey: SHTHSYAQQLJGHM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1Cl)CO)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-Bromo-2,6-dichlorobenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1108477-1g |
(3-Bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 1g |
$550 | 2025-02-19 | |
eNovation Chemicals LLC | D555862-1g |
(3-Bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 1g |
$545 | 2025-02-20 | |
Alichem | A014001788-500mg |
3-Bromo-2,6-dichlorobenzyl alcohol |
1807171-96-5 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
eNovation Chemicals LLC | D555862-1g |
(3-Bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 1g |
$545 | 2024-06-05 | |
Alichem | A014001788-1g |
3-Bromo-2,6-dichlorobenzyl alcohol |
1807171-96-5 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Alichem | A014001788-250mg |
3-Bromo-2,6-dichlorobenzyl alcohol |
1807171-96-5 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
eNovation Chemicals LLC | Y1108477-1g |
(3-Bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 1g |
$550 | 2024-06-05 | |
eNovation Chemicals LLC | D555862-1g |
(3-Bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 1g |
$545 | 2025-02-24 | |
Aaron | AR01TFSU-1g |
(3-bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 1g |
$800.00 | 2025-02-12 | |
Aaron | AR01TFSU-250mg |
(3-bromo-2,6-dichlorophenyl)methanol |
1807171-96-5 | 95% | 250mg |
$500.00 | 2025-02-12 |
3-Bromo-2,6-dichlorobenzyl alcohol 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
3-Bromo-2,6-dichlorobenzyl alcoholに関する追加情報
Comprehensive Analysis of 3-Bromo-2,6-dichlorobenzyl alcohol (CAS No. 1807171-96-5): Properties, Applications, and Industry Insights
3-Bromo-2,6-dichlorobenzyl alcohol (CAS No. 1807171-96-5) is a halogenated aromatic compound with significant relevance in modern organic synthesis and pharmaceutical research. This benzyl alcohol derivative features a unique combination of bromine and chlorine substituents, making it a versatile intermediate for constructing complex molecular architectures. Its molecular formula C7H5BrCl2O and precise structural arrangement have attracted attention from researchers exploring novel biocidal agents and specialty chemicals.
The compound's synthetic utility stems from its reactive hydroxyl group and halogenated benzene ring, which enable diverse cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its potential in developing advanced materials, particularly in the field of liquid crystal intermediates and pharmaceutical scaffolds. As sustainability becomes a key industry focus, researchers are investigating green chemistry approaches for producing such halogenated compounds with reduced environmental impact.
Analytical characterization of 3-Bromo-2,6-dichlorobenzyl alcohol typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's physical properties—including its crystalline form, melting point range, and solubility profile—are crucial parameters for industrial applications. Many laboratories prioritize understanding its structure-activity relationships when designing new bioactive molecules or functional materials.
In pharmaceutical contexts, derivatives of halogenated benzyl alcohols are gaining attention for their potential in drug discovery programs. The specific electronic effects created by the bromine and chlorine atoms in 3-Bromo-2,6-dichlorobenzyl alcohol influence its metabolic stability and binding affinity, making it valuable for medicinal chemistry applications. Current research explores its use in developing targeted therapies and diagnostic agents.
The compound's stability under various conditions is frequently studied, with particular interest in its photochemical behavior and thermal decomposition patterns. These characteristics are essential for formulating specialty chemical products with consistent performance. Industry professionals often search for information about its handling precautions, storage requirements, and compatibility with other reagents.
Emerging applications in material science include its use as a building block for organic electronic materials and coordination complexes. The compound's ability to participate in metal-catalyzed reactions makes it valuable for creating functional polymers and supramolecular structures. Recent patent literature reveals innovative uses in advanced coating formulations and nanotechnology applications.
Quality control of 3-Bromo-2,6-dichlorobenzyl alcohol requires rigorous analytical method validation, particularly for pharmaceutical-grade material. The industry standard typically specifies minimum purity thresholds and limits for related substances. Analytical techniques like GC-MS and HPLC-UV are commonly employed to ensure batch-to-batch consistency.
From a commercial perspective, the global market for such fine chemicals is influenced by demand from research institutions, pharmaceutical companies, and material science laboratories. Supply chain considerations include manufacturing scalability, regulatory compliance, and intellectual property aspects. The compound's cost-effectiveness compared to alternative intermediates remains a frequent discussion topic among procurement specialists.
Environmental fate studies of halogenated organic compounds like 3-Bromo-2,6-dichlorobenzyl alcohol are increasingly important for sustainable chemistry initiatives. Researchers are developing improved waste treatment methods and evaluating biodegradation pathways for such substances. These efforts align with growing industry emphasis on green chemistry principles and circular economy approaches.
Future research directions may explore the compound's potential in catalysis, asymmetric synthesis, and molecular recognition systems. Its unique electronic properties and steric effects offer intriguing possibilities for designing next-generation chemical tools. As analytical techniques advance, deeper understanding of its molecular interactions and reactivity patterns will likely emerge.
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